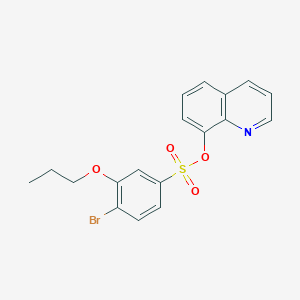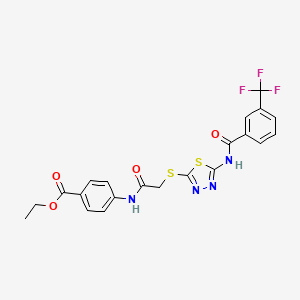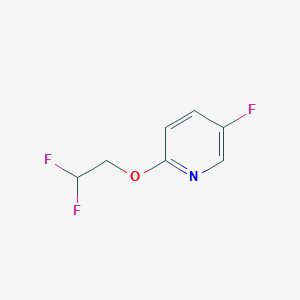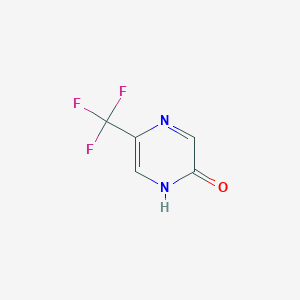
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate is a chemical compound. It is a derivative of quinoline, a class of bicyclic organic compounds . Quinoline and its derivatives have been of particular interest in the scientific community due to their wide range of applications in various fields such as pharmacy, medicine, physics, and engineering .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline derivatives have been characterized by various techniques such as infrared spectroscopy, 1H and 13C NMR, and melting point . X-ray diffraction has been used toWissenschaftliche Forschungsanwendungen
Synthesis and Potential Antileukotrienic Agents
Jampílek et al. (2004) described the synthesis of new compounds with potential as antileukotrienic drugs, highlighting the importance of specific conditions and catalysts in their creation. These compounds have shown in vitro cytotoxicity and antiplatelet activity, demonstrating their potential in medical applications (J. Jampílek et al., 2004).
Efficient Reagents for Quinoline Synthesis
Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] as efficient reagents for quinoline synthesis, offering a method to produce quinolines in excellent yields under aqueous and solvent-free conditions (R. Ghorbani‐Vaghei & S. Akbari-Dadamahaleh, 2009).
Pro-Apoptotic Effects of Sulfonamide Derivatives
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which were evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential use in cancer therapy (A. Cumaoğlu et al., 2015).
Remote Sulfonylation of Aminoquinolines
Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, producing environmentally friendly byproducts. This research demonstrates a novel approach to modifying quinoline derivatives for potential applications (Chengcai Xia et al., 2016).
Analytical Profiles of Synthetic Cannabinoid Receptor Agonists
Brandt et al. (2020) characterized a group of synthetic cannabinoid receptor agonists (SCRAs) that are less studied, providing analytical profiles that could be useful in forensic and clinical investigations. This study contributes to understanding the chemical properties and potential implications of these compounds (S. Brandt et al., 2020).
Eigenschaften
IUPAC Name |
quinolin-8-yl 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYUBFJROBJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)
![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)



![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)
![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)
![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)